molecular formula C20H21NO3S B1666753 5-(4-(2-Methyl-2-phenylpropoxy)benzyl)thiazolidine-2,4-dione CAS No. 74772-68-2

5-(4-(2-Methyl-2-phenylpropoxy)benzyl)thiazolidine-2,4-dione

Cat. No. B1666753
CAS RN: 74772-68-2
M. Wt: 355.5 g/mol
InChI Key: FZKKPKRWTSYXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04444779

Procedure details

333 mg of 2-chloro-3-[4-(2-methyl-2-phenylpropyloxy)phenyl]propionic acid and 150 mg of thiourea are heated with 2 ml of sulfolane at 120° C. for 1.5 hours and, following the addition of 2 ml of 6 N-HCl, the mixture is further heated for 5 hours, at the end of which time 10 ml of water is added. The resulting crystals are recovered by filtration. By the above procedure is obtained 310 mg of 5-[4-(2-methyl-2-phenylpropyloxy)benzyl]thiazolidine-2,4-dione.
Name
2-chloro-3-[4-(2-methyl-2-phenylpropyloxy)phenyl]propionic acid
Quantity
333 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH2:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH2:14][C:15]([CH3:23])([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH3:16])=[CH:9][CH:8]=1)[C:3]([OH:5])=O.[NH2:24][C:25](N)=[S:26].S1(CCCC1)(=O)=[O:29].Cl>O>[CH3:16][C:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)([CH3:23])[CH2:14][O:13][C:10]1[CH:11]=[CH:12][C:7]([CH2:6][CH:2]2[S:26][C:25](=[O:29])[NH:24][C:3]2=[O:5])=[CH:8][CH:9]=1

Inputs

Step One
Name
2-chloro-3-[4-(2-methyl-2-phenylpropyloxy)phenyl]propionic acid
Quantity
333 mg
Type
reactant
Smiles
ClC(C(=O)O)CC1=CC=C(C=C1)OCC(C)(C1=CC=CC=C1)C
Name
Quantity
150 mg
Type
reactant
Smiles
NC(=S)N
Name
Quantity
2 mL
Type
reactant
Smiles
S1(=O)(=O)CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
The resulting crystals are recovered by filtration

Outcomes

Product
Name
Type
product
Smiles
CC(COC1=CC=C(CC2C(NC(S2)=O)=O)C=C1)(C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 310 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.